Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
This compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, an ethyl carboxylate ester at position 5, and a hydrazine-derived side chain at position 2. The hydrazine moiety is further functionalized with a 3-(chloromethyl)benzoyl group, introducing both aromatic and reactive chloromethyl characteristics.
Properties
IUPAC Name |
ethyl 2-[2-[3-(chloromethyl)benzoyl]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-2-27-14(26)11-8-21-15(22-12(11)16(18,19)20)24-23-13(25)10-5-3-4-9(6-10)7-17/h3-6,8H,2,7H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUCOAPYVXDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Chloromethylbenzoyl group : Imparts specific reactivity and potential for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, immunomodulatory, and potential anticancer properties.
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related compounds, particularly focusing on the 2-(3-(chloromethyl)benzoyloxy)benzoic acid derivative. This compound demonstrated the ability to:
- Decrease CD4+ T-cell populations in LPS-induced inflammation models.
- Increase CD4+ regulatory T-cell populations, enhancing FoxP3 expression, which is crucial for immune regulation .
Immunomodulatory Effects
The immunomodulatory properties of this compound may be linked to its ability to modulate T-cell responses. In specific studies:
- The compound was shown to influence the balance between pro-inflammatory and regulatory T-cells, suggesting its potential as a therapeutic agent in autoimmune conditions and chronic inflammation .
Anticancer Potential
Research into similar compounds has indicated potential anticancer properties. The trifluoromethyl group is known to enhance the cytotoxicity of compounds against various cancer cell lines. Studies suggest that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
- Modulation of apoptotic pathways .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
- Receptor Interaction : It may interact with cell surface receptors that regulate immune responses.
- Gene Expression Modulation : Potentially influencing the expression of genes involved in apoptosis and inflammation.
Case Studies
- LPS-Induced Inflammation Model : In a controlled study, mice treated with related chloromethyl compounds showed significant alterations in T-cell populations, demonstrating the compound's capacity to modulate immune responses during inflammatory challenges .
- Cancer Cell Line Studies : Preliminary studies on cancer cell lines have indicated that this compound can reduce viability and induce apoptosis, marking it as a candidate for further anticancer research .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural and Functional Comparisons
| Compound Name | Substituents (Position 2) | Substituents (Position 4) | Key Properties |
|---|---|---|---|
| Target Compound | 2-[3-(Chloromethyl)benzoyl]hydrazino | CF₃ | Covalent binding, high polarity |
| Ethyl 4-hydrazino-2-CF₃-pyrimidine-5-carboxylate | Hydrazino | CF₃ | Intermediate, lower steric hindrance |
| Ethyl 2-(methylsulfanyl)-4-CF₃-pyrimidine-5-carboxylate | Methylsulfanyl | CF₃ | Lipophilic, redox-active |
| Ethyl 2-pyridin-2-yl-4-CF₃-pyrimidine-5-carboxylate | Pyridin-2-yl | CF₃ | Aromatic stacking, kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
